molecular formula C17H10Cl2F4N2O2S B12744338 3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole CAS No. 73919-14-9

3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole

Cat. No.: B12744338
CAS No.: 73919-14-9
M. Wt: 453.2 g/mol
InChI Key: NPLCWYRFONYLOL-UHFFFAOYSA-N
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Description

3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the dichlorophenyl and phenyl groups: These groups can be introduced through substitution reactions using suitable halogenated precursors.

    Attachment of the tetrafluoroethylsulfonyl group: This step may involve the reaction of the imidazole intermediate with tetrafluoroethylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or functional groups.

Scientific Research Applications

3

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: It may find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: The parent compound of the imidazole class, known for its antifungal properties.

    Clotrimazole: An imidazole derivative used as an antifungal medication.

    Ketoconazole: Another imidazole derivative with antifungal activity.

Uniqueness

3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole is unique due to the presence of the tetrafluoroethylsulfonyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets.

Properties

CAS No.

73919-14-9

Molecular Formula

C17H10Cl2F4N2O2S

Molecular Weight

453.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole

InChI

InChI=1S/C17H10Cl2F4N2O2S/c18-11-7-6-10(8-12(11)19)14-13(9-4-2-1-3-5-9)24-16(25-14)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25)

InChI Key

NPLCWYRFONYLOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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